molecular formula C19H23N3OS B1665894 N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

Cat. No.: B1665894
M. Wt: 341.5 g/mol
InChI Key: ZDKZIFSAJUTJSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AZ13483342 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary to AstraZeneca and are not publicly disclosed. the compound is available for research purposes from various suppliers, indicating that it can be synthesized on a larger scale for industrial applications .

Chemical Reactions Analysis

AZ13483342 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZ13483342 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MCH1 receptor and its role in various physiological processes.

    Biology: Employed in research to understand the mechanisms of obesity and metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects in treating diabetes and obesity.

    Industry: Utilized in the development of new drugs targeting the MCH1 receptor

Mechanism of Action

AZ13483342 exerts its effects by antagonizing the melanin concentrating hormone receptor 1 (MCH1). This receptor is involved in regulating energy homeostasis and body weight. By blocking MCH1, AZ13483342 reduces food intake and body weight in animal models. The compound has shown good central nervous system exposure, indicating its ability to cross the blood-brain barrier and effectively target the MCH1 receptor in the brain .

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N'-(6-methoxy-4-methylquinolin-2-yl)-N-(thiophen-3-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22)

InChI Key

ZDKZIFSAJUTJSK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ13483342 ;  AZ 13483342;  AZ-13483342.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 2
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 3
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 4
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 5
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 6
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

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